REACTION_SMILES
|
[CH2:13]([CH:14]=[CH2:15])[Br:16].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[H-:11].[Na+:12].[OH2:22].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10])[CH2:15][CH:14]=[CH2:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCOc1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |